

Preclinical Profile of INZ-701 for Calciphylaxis: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INZ-701 is an investigational enzyme replacement therapy being developed for the treatment of calciphylaxis, a rare and life-threatening disorder characterized by vascular calcification and skin necrosis. This technical guide provides a comprehensive overview of the preclinical research on INZ-701, focusing on its mechanism of action, pharmacodynamics, and efficacy in relevant animal models of ectopic calcification. The data presented herein supports the therapeutic potential of INZ-701 in mitigating the pathological mineralization central to the pathophysiology of calciphylaxis.

Introduction to INZ-701 and the PPi-Adenosine Pathway

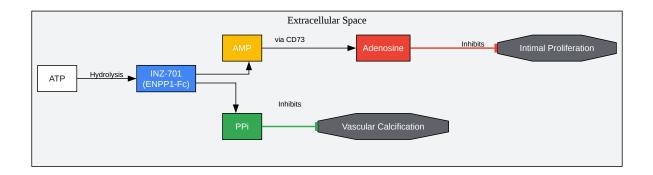
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) fused to the Fc fragment of human IgG1 (ENPP1-Fc).[1][2] ENPP1 is a key enzyme in the PPi-Adenosine pathway, responsible for the extracellular hydrolysis of adenosine triphosphate (ATP) to produce inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP). PPi is a potent inhibitor of hydroxyapatite crystal formation and vascular calcification, while adenosine plays a role in regulating blood vessel health.[1] Calciphylaxis is often associated with dysregulation of this pathway, leading to decreased levels of PPi and subsequent uncontrolled mineralization of soft tissues.[1] INZ-701 is designed to restore the



balance of the PPi-Adenosine pathway by systemically delivering a soluble and active form of the ENPP1 enzyme.[1]

Mechanism of Action

INZ-701 acts as an enzyme replacement therapy, supplementing the function of endogenous ENPP1. By circulating throughout the body, INZ-701 catalyzes the conversion of extracellular ATP into PPi and AMP. The generated PPi directly inhibits the formation and deposition of calcium phosphate crystals in the vasculature and other soft tissues. AMP is further metabolized to adenosine, which may contribute to the therapeutic effect by preventing the overgrowth of smooth muscle cells in blood vessels.[1]



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Figure 1: INZ-701 Mechanism of Action in the PPi-Adenosine Pathway.

Preclinical Efficacy in Animal Models

The efficacy of INZ-701 in preventing ectopic calcification has been evaluated in two key preclinical models: a rat model of chronic kidney disease (CKD) which is highly relevant to calciphylaxis, and a mouse model of pseudoxanthoma elasticum (PXE), a genetic disorder of PPi deficiency.

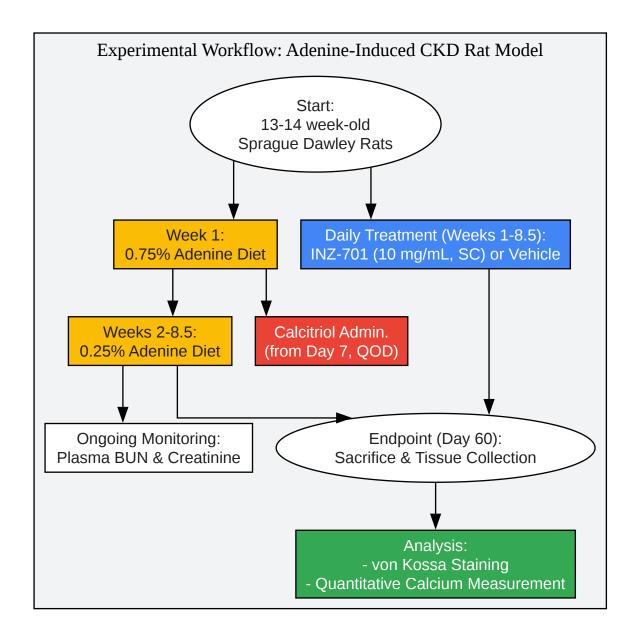


Adenine-Induced Chronic Kidney Disease (CKD) Rat Model

This model recapitulates key features of CKD-associated mineral and bone disorder, including vascular calcification.

- Animal Model: Thirteen to 14-week-old male Sprague Dawley rats were utilized.[3]
- Induction of CKD:
 - Rats were fed a diet containing 0.75% adenine for the first week to induce kidney injury.
 - From the second week until the end of the 8.5-week study, the adenine concentration in the diet was reduced to 0.25%.[3]
 - Starting on day 7, calcitriol (100 ng/mL) or vehicle was administered every other day to further promote vascular calcification.[3]
- Treatment:
 - INZ-701 (10 mg/mL) or vehicle was administered via subcutaneous injection every other day for the entire duration of the study.[3]
- Assessments:
 - Plasma chemistries, including Blood Urea Nitrogen (BUN) and creatinine, were monitored to assess kidney function.[3]
 - At the end of the study (day 60), arterial calcification was evaluated by von Kossa staining and quantitative calcium measurement.[3]





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Figure 2: Experimental workflow for the adenine-induced CKD rat model.

INZ-701 administration resulted in significantly lower levels of calcification in the vasculature and soft tissues of the CKD rats.[1][2] Treatment with INZ-701 also led to a significant decrease in plasma phosphate levels by the end of the study.[1] While the adenine-induced CKD model in this particular study did not exhibit low circulating PPi levels, INZ-701 was still effective in preventing vascular calcification.[1] At the study's conclusion, BUN levels were approximately five times higher in the rats fed the adenine diet compared to those on a baseline diet.[1]



Parameter	Vehicle-Treated CKD Rats	INZ-701-Treated CKD Rats	Healthy Control Rats
Vascular & Soft Tissue Calcification	Significantly increased	Significantly lower than vehicle-treated	Normal
Plasma Phosphate	Elevated	Significantly decreased vs. vehicle	Normal
Blood Urea Nitrogen (BUN)	~5-fold increase vs. baseline	No significant impact vs. vehicle	Normal
Plasma PPi	Normal	Not reported	Normal

Table 1: Summary of key findings in the adenine-induced CKD rat model.

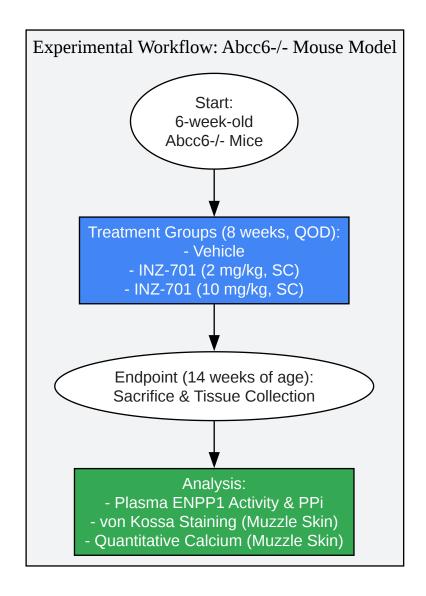
Abcc6-/- Mouse Model of Pseudoxanthoma Elasticum (PXE)

This model is characterized by a systemic deficiency in PPi, leading to spontaneous and progressive ectopic calcification, providing a valuable tool to study the direct anti-calcification effects of INZ-701.

- Animal Model: Abcc6-/- mice, which are deficient in a key regulator of extracellular PPi, were used.[4][5]
- Treatment Initiation: Treatment was initiated at 6 weeks of age, coinciding with the earliest stages of ectopic calcification in this model.[4][5]
- Dosing Regimen: INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10 mg/kg every other day for 8 weeks.[4][5]
- Assessments:
 - Plasma ENPP1 activity and PPi concentrations were measured.[4][5]
 - Calcification in the muzzle skin, a biomarker for the calcification process in this model, was assessed through histopathologic examination (von Kossa staining) and quantitative



calcium measurement.[4][5]



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